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molecular formula C13H22BrNO3 B3267986 Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate CAS No. 473795-43-6

Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No. B3267986
M. Wt: 320.22 g/mol
InChI Key: XYDJXFFRMCPJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883828B2

Procedure details

To a solution of tert-butyl 4-(2-(trimethylsilyloxy)allyl)piperidine-1-carboxylate (6.43 g, 20.5 mmol) in THF (100 mL) at 0° C. was added sodium bicarbonate (2.58 g, 30.7 mmol) followed by 1-bromopyrrolidine-2,5-dione (3.65 g, 20.5 mmol). Warmed to ambient temperature and stirred 90 minutes. Partitioned between ether (150 mL) and saturated sodium bicarbonate. The aqueous layer was reextracted with ether (100 mL). The combined organic layers were washed with saturated bicarbonate, brine, dried, and concentrated to afford the title compound (7.2 g, 110% yield) as a yellow oil. Purity was 85% with the major impurity being succinimide. The crude material was used in the next step.
Name
tert-butyl 4-(2-(trimethylsilyloxy)allyl)piperidine-1-carboxylate
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Yield
110%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4](=[CH2:19])[CH2:5][CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1.C(=O)(O)[O-].[Na+].[Br:27]N1C(=O)CCC1=O>C1COCC1>[Br:27][CH2:3][C:4](=[O:19])[CH2:5][CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1 |f:1.2|

Inputs

Step One
Name
tert-butyl 4-(2-(trimethylsilyloxy)allyl)piperidine-1-carboxylate
Quantity
6.43 g
Type
reactant
Smiles
C[Si](OC(CC1CCN(CC1)C(=O)OC(C)(C)C)=C)(C)C
Name
Quantity
2.58 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.65 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Partitioned between ether (150 mL) and saturated sodium bicarbonate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated bicarbonate, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrCC(CC1CCN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 110%
YIELD: CALCULATEDPERCENTYIELD 109.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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